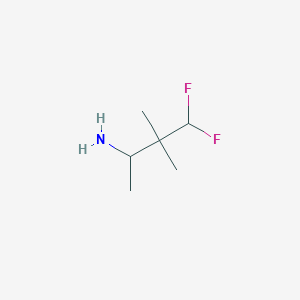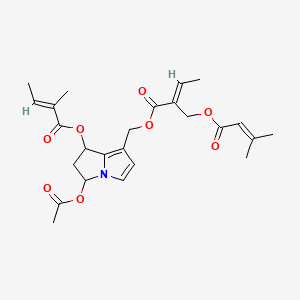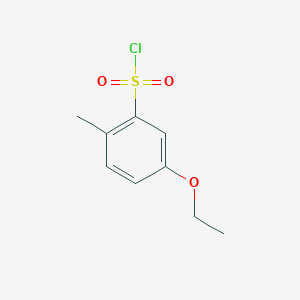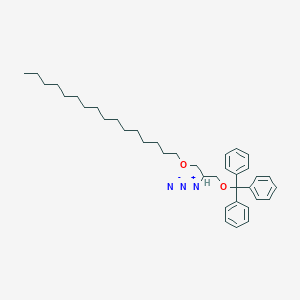
4,4-Difluoro-3,3-dimethylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4,4-Difluoro-3,3-diméthylbutan-2-amine est un composé chimique de formule moléculaire C6H13F2N. Elle se caractérise par la présence de deux atomes de fluor et une structure de diméthylbutan-2-amine. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4,4-Difluoro-3,3-diméthylbutan-2-amine implique généralement l'introduction d'atomes de fluor dans la structure de la butan-2-amine. Une méthode courante est la fluoration de la 3,3-diméthylbutan-2-amine à l'aide d'un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST) dans des conditions contrôlées. La réaction est généralement effectuée dans une atmosphère inerte pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de la 4,4-Difluoro-3,3-diméthylbutan-2-amine peut impliquer des processus de fluoration à grande échelle utilisant des équipements spécialisés pour manipuler les agents fluorants réactifs. Le processus de production est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux spécifications requises pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
La 4,4-Difluoro-3,3-diméthylbutan-2-amine peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les atomes de fluor dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'iodure de sodium (NaI) dans l'acétone.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des difluoro-cétones ou des alcools, tandis que les réactions de substitution peuvent produire une variété d'amines substituées.
Applications de la recherche scientifique
La 4,4-Difluoro-3,3-diméthylbutan-2-amine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant des analogues fluorés de molécules biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 4,4-Difluoro-3,3-diméthylbutan-2-amine implique son interaction avec les cibles et les voies moléculaires. Les atomes de fluor dans le composé peuvent influencer sa réactivité et son affinité de liaison à diverses cibles biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
4,4-Difluoro-3,3-dimethylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-3,3-dimethylbutan-2-amine involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4,4-Difluoro-3,3-diméthylbutan-2-one : Un composé similaire avec un groupe fonctionnel cétone au lieu d'une amine.
3,3-Diméthylbutan-2-amine : N'a pas les atomes de fluor présents dans la 4,4-Difluoro-3,3-diméthylbutan-2-amine.
Unicité
La 4,4-Difluoro-3,3-diméthylbutan-2-amine est unique en raison de la présence d'atomes de fluor, qui peuvent modifier considérablement ses propriétés chimiques et physiques par rapport aux analogues non fluorés. Cela la rend précieuse dans les applications où les effets du fluor sont souhaités.
Propriétés
Formule moléculaire |
C6H13F2N |
|---|---|
Poids moléculaire |
137.17 g/mol |
Nom IUPAC |
4,4-difluoro-3,3-dimethylbutan-2-amine |
InChI |
InChI=1S/C6H13F2N/c1-4(9)6(2,3)5(7)8/h4-5H,9H2,1-3H3 |
Clé InChI |
HWYSAQFUXMCRQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12110318.png)
![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)




![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)


![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)


![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
